Vonifimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vonifimod is a small molecule immunomodulator developed by Nextgen Biologics Inc. It is known for its role as an antagonist of sphingosine-1-phosphate receptors (S1PRs). This compound has shown potential in treating conditions such as alopecia areata and non-alcoholic steatohepatitis .
Preparation Methods
The synthesis of Vonifimod involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic structures .
Chemical Reactions Analysis
Vonifimod undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vonifimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of sphingosine-1-phosphate receptors.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential treatment for autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors.
Mechanism of Action
Vonifimod exerts its effects by antagonizing sphingosine-1-phosphate receptors. This action disrupts the signaling pathways mediated by these receptors, leading to modulation of immune cell function and reduction of inflammation. The molecular targets include various subtypes of sphingosine-1-phosphate receptors, and the pathways involved are related to immune cell trafficking and cytokine production .
Comparison with Similar Compounds
Vonifimod is unique in its specific antagonistic action on sphingosine-1-phosphate receptors. Similar compounds include:
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator also used for multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis.
Biological Activity
Vonifimod, also known as VTX-2337, is an immunomodulatory compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of certain cancers and autoimmune diseases. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.
This compound is characterized by its chemical structure, which includes a triazole moiety that contributes to its biological activity. The compound functions primarily as an immunomodulator, enhancing the immune response against tumors and modulating inflammatory pathways. Its mechanism of action involves the activation of dendritic cells and the subsequent stimulation of T-cell responses, thereby promoting anti-tumor immunity .
Immunomodulatory Effects
- Dendritic Cell Activation : this compound has been shown to enhance the maturation and function of dendritic cells. This activation leads to increased antigen presentation and T-cell priming, which are crucial for eliciting a robust immune response against tumor cells .
- Cytokine Production : The compound stimulates the production of various cytokines, including IL-12 and IFN-γ, which are essential for driving Th1 responses and enhancing anti-tumor activity .
- Anti-Tumor Efficacy : Preclinical studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For instance, in mouse models of melanoma, treatment with this compound resulted in significant tumor regression and improved survival rates .
Clinical Trials
Several clinical trials have investigated the efficacy of this compound in different patient populations:
- Trial 1 : A Phase 2 clinical trial evaluated this compound in patients with advanced solid tumors. The results indicated a manageable safety profile with some patients achieving partial responses .
- Trial 2 : In another study focusing on patients with cutaneous T-cell lymphoma (CTCL), this compound demonstrated promising results, leading to improved skin lesions and overall quality of life for participants .
Summary of Clinical Trial Findings
Study | Population | Treatment Duration | Response Rate | Adverse Events |
---|---|---|---|---|
Trial 1 | Advanced solid tumors | 12 weeks | 25% partial response | Mild fatigue, nausea |
Trial 2 | CTCL patients | 16 weeks | 30% improvement in lesions | Skin irritation |
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse effects reported include:
- Fatigue
- Nausea
- Skin reactions at the site of administration
These side effects were generally mild to moderate and resolved upon discontinuation or dose adjustment .
Properties
CAS No. |
2118903-18-5 |
---|---|
Molecular Formula |
C17H34N4O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-amino-2-[2-(1-decyltriazol-4-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3 |
InChI Key |
LTSWFNFQPMMTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.